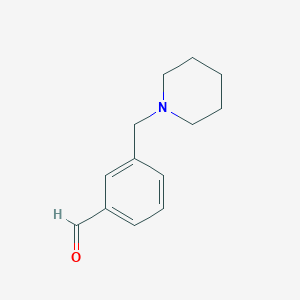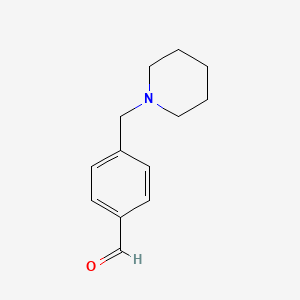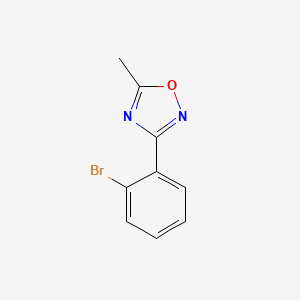
4-amino-N-(3-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-amino-N-(3-methoxyphenyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and evaluated for various biological activities, including antiplatelet, antioxidant, and anticancer properties.
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multi-step organic reactions. For instance, a series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized through nitration, acylation, ammoniation, reduction, and secondary ammoniation . Similarly, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide involved the preparation of optical isomers from optically active precursors derived from trans-4-hydroxy-L-proline . These methods highlight the complexity and precision required in the synthesis of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . The molecular geometry and vibrational frequencies were also calculated using density functional theory (DFT), showing good agreement with experimental data . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined from single crystal X-ray diffraction data .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be assessed through various theoretical and experimental approaches. Electrochemical studies on amino-substituted benzamides have revealed insights into their oxidation mechanisms, which are relevant to their antioxidant activity . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can also be used to investigate the chemical reactivity of these molecules .
Physical and Chemical Properties Analysis
Benzamide derivatives exhibit a range of physical and chemical properties that can be characterized by spectroscopic methods and computational studies. The ion-associate complex of 4-amino-N-[2 (diethylamino)ethyl]benzamide with tetraphenylborate was studied for its antibacterial activity and characterized by IR, NMR, and mass spectrometry . The electronic properties, such as HOMO and LUMO energies, were calculated using DFT, and the molecular electrostatic potential map was used to understand the chemical potential of the compound . Additionally, the preparation and characterization of two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide revealed different physical properties, such as melting points and stability, as determined by X-ray powder diffractometry and thermal analysis .
Applications De Recherche Scientifique
-
Continuous Synthesis and Kinetics Study in Microflow System
- Field : Chemical Engineering
- Application Summary : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates. A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
- Methods : The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. Reaction rate constants, activation energies, and pre-exponential factors were acquired by kinetics study in a microflow system .
- Results : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results. The compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
-
Antioxidant and Antibacterial Activities
- Field : Medicinal Chemistry
- Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds have been tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
- Methods : The Fe 2+ chelating activity of the sample was recorded using the absorbance of the ferrozine-Fe 2+ complex at 562 nm .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
-
Synthesis in Microflow System
- Field : Chemical Engineering
- Application Summary : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates. A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
- Methods : The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. Reaction rate constants, activation energies, and pre-exponential factors were acquired by kinetics study in a microflow system .
- Results : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results. The compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
-
Synthesis through Direct Condensation
- Field : Medicinal Chemistry
- Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds have been tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
- Methods : The Fe 2+ chelating activity of the sample was recorded using the absorbance of the ferrozine-Fe 2+ complex at 562 nm .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
-
Synthesis of Therapeutic Agents
- Field : Medicinal Chemistry
- Application Summary : Amide compounds are in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
- Methods : These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature (>180 °C), but this is incompatible with most functionalized molecules .
- Results : Amide compounds are also widely used in industries such as paper, plastic and rubber and in agricultural areas. They are also used as an intermediate product in the synthesis of therapeutic agents. Amide derivatives also show antiplatelet activity .
-
Synthesis under Ultrasonic Irradiation
- Field : Chemical Engineering
- Application Summary : A green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives is reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl 4) .
- Methods : A multiwave ultrasonic generator (Sonicator 3200; Bandelin, MS 73, Germany), equipped with a converter/transducer and titanium oscillator (horn), 12.5 mm in diameter, operating at 20 kHz with a maximum power output of 200 W, was used for the ultrasonic irradiation .
- Results : The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .
Propriétés
IUPAC Name |
4-amino-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEFNAWDWIDKIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429192 |
Source


|
| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-methoxyphenyl)benzamide | |
CAS RN |
897594-57-9 |
Source


|
| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

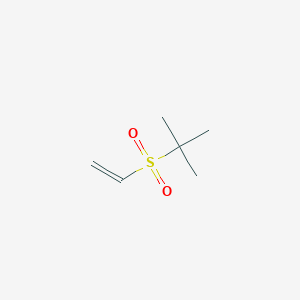
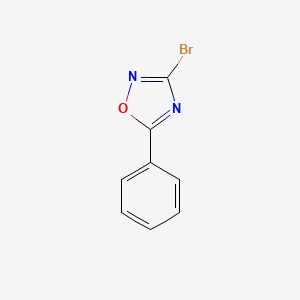
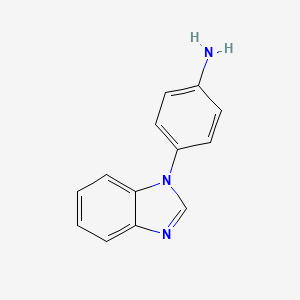
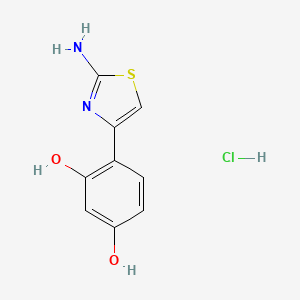
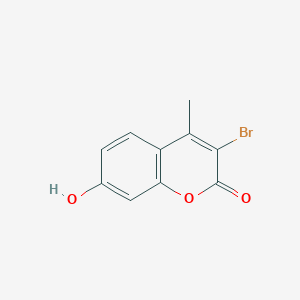
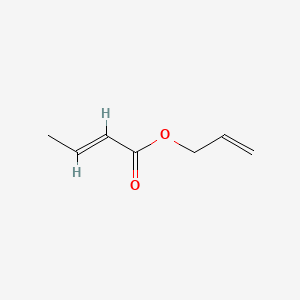
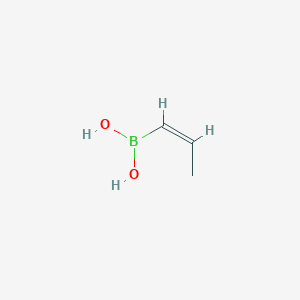
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)
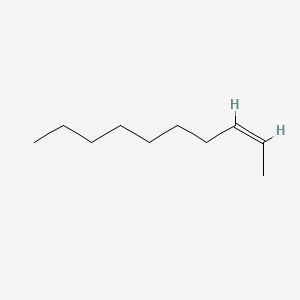
![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)
![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)
